3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one
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Overview
Description
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one is a unique organic compound characterized by its spirocyclic structure. This compound contains a spiro[4.4]nonane core with two methyl groups at positions 3 and 6, and a ketone functional group at position 1. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one involves the visible-light-induced intermolecular dearomative cyclization of furans. This method utilizes a fac-Ir(ppy)3-catalyzed reaction of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes. The reaction proceeds via a 5-exo-dig radical cyclization under visible light, yielding substituted spirolactones in varying yields (19-91%) under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions at the methyl groups or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets and pathways. The compound’s unique geometry and functional groups enable it to participate in specific chemical reactions and biological interactions, making it a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylspiro[4.4]nona-1,3-diene: Similar spirocyclic structure but with different functional groups and positions.
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: Another spirocyclic compound with different substituents and functional groups.
Uniqueness
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one is unique due to its specific spirocyclic structure, the presence of two methyl groups at positions 3 and 6, and a ketone functional group at position 1. These features impart distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
CAS No. |
85620-40-2 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,9-dimethylspiro[4.4]nona-2,8-dien-4-one |
InChI |
InChI=1S/C11H14O/c1-8-6-10(12)11(7-8)5-3-4-9(11)2/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
GVIULSJTSIXYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(C1)CCC=C2C |
Origin of Product |
United States |
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